molecular formula C12H18N2 B8797763 3-(Piperidin-4-ylmethyl)aniline

3-(Piperidin-4-ylmethyl)aniline

Cat. No. B8797763
M. Wt: 190.28 g/mol
InChI Key: NWFKQZYOVDGMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09108939B2

Procedure details

tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate (6.09 mmol, 1.77 g) was dissolved in dichloromethane (10 mL). Trifluoroacetic acid (5 mL) was added and the reaction mixture stirred at room temperature for 1 hour. The reaction mixture was concentrated under vacuum and purified by SCX chromatography to afford the intermediate 3-(piperidin-4-ylmethyl)aniline (1.27 g).
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][CH:21]=1)[CH2:5][CH:6]1[CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]1.FC(F)(F)C(O)=O>ClCCl>[NH:9]1[CH2:10][CH2:11][CH:6]([CH2:5][C:4]2[CH:3]=[C:2]([CH:21]=[CH:20][CH:19]=2)[NH2:1])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
NC=1C=C(CC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by SCX chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CCC(CC1)CC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: CALCULATEDPERCENTYIELD 109.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.